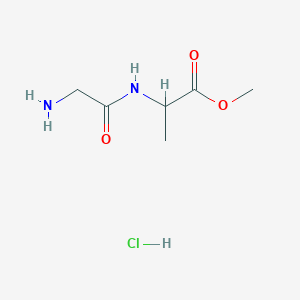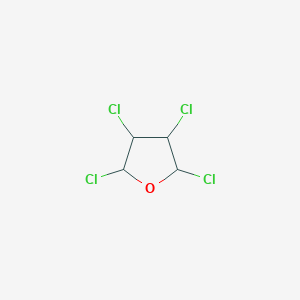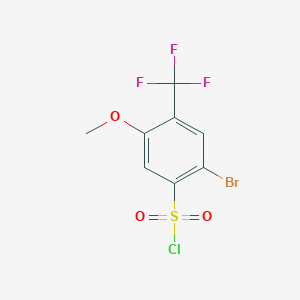
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClF3O3S and a molecular weight of 353.54 g/mol . This compound is characterized by the presence of bromine, methoxy, trifluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group (-CF3) into the benzene ring.
Sulfonylation: The attachment of a sulfonyl chloride group (-SO2Cl) to the benzene ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The addition of oxygen or the removal of hydrogen.
Reduction Reactions: The addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride include:
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions .
Propriétés
Numéro CAS |
694514-20-0 |
|---|---|
Formule moléculaire |
C8H5BrClF3O3S |
Poids moléculaire |
353.54 g/mol |
Nom IUPAC |
2-bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O3S/c1-16-6-3-7(17(10,14)15)5(9)2-4(6)8(11,12)13/h2-3H,1H3 |
Clé InChI |
OEDZIFUWJBMDAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


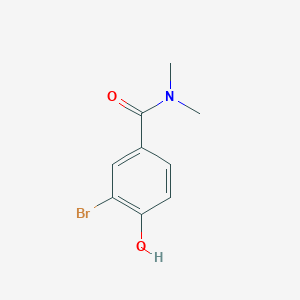
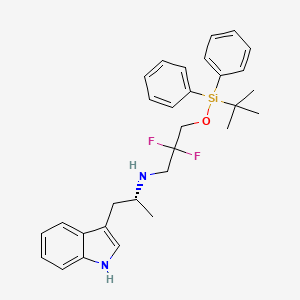
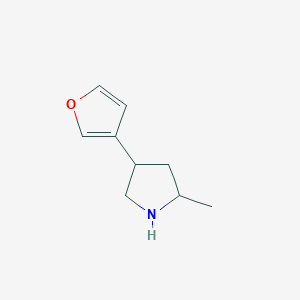
![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
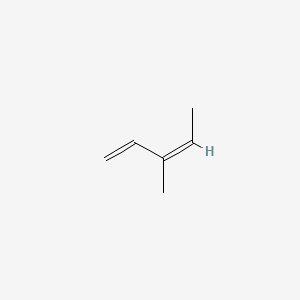
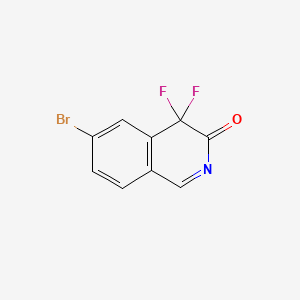
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
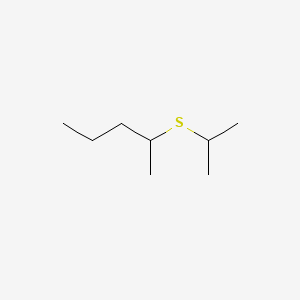
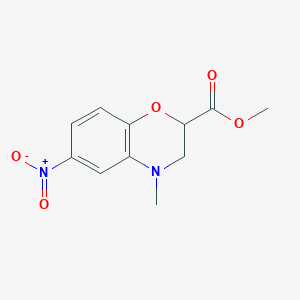
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
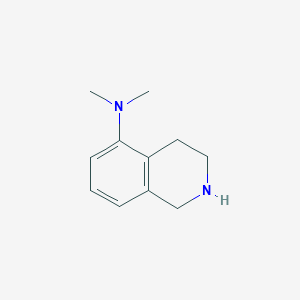
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
